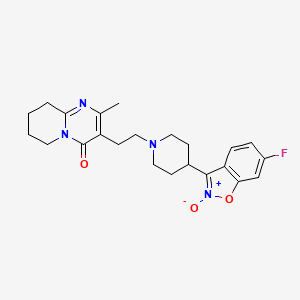
Risperidone Isoxazole-N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Risperidone Isoxazole-N-oxide is a biochemical compound with the molecular formula C23H27FN4O3 and a molecular weight of 426.48 . It is a derivative of risperidone, an atypical antipsychotic used to treat schizophrenia and bipolar disorder . This compound is primarily used for research purposes, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including Risperidone Isoxazole-N-oxide, typically involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . One common method to generate nitrile oxides is through the dehydrochlorination of geminal chloroaldoximes, which are obtained by oxidative chlorination of the corresponding oximes using reagents such as N-chlorosuccinimide (NCS), tert-Butyl hypochlorite (t-BuOCl), sodium hypochlorite (NaOCl), or Oxone .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often focus on eco-friendly and efficient processes. For instance, risperidone can be prepared by refluxing the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in a basic aqueous solution .
化学反应分析
Types of Reactions: Risperidone Isoxazole-N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring allows for the cleavage and formation of various 1,3-bifunctional derivatives of carbonyl compounds .
Common Reagents and Conditions: Common reagents used in the synthesis of isoxazole derivatives include nitrile oxides, hydroxylamine, and β-diketones . The reactions often require specific conditions such as basic or acidic environments to facilitate the formation of the desired products .
Major Products Formed: The major products formed from these reactions include various isoxazole derivatives, which exhibit a wide range of biological activities such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic properties .
科学研究应用
Risperidone Isoxazole-N-oxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . They are used in the development of clinically viable drugs with diverse therapeutic activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
作用机制
The mechanism of action of Risperidone Isoxazole-N-oxide is related to its parent compound, risperidone, which is a benzisoxazole atypical antipsychotic with high 5-HT2 and dopamine-D2 receptor antagonist activity . Risperidone reduces overactivity of central mesolimbic and mesocortical pathways by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
相似化合物的比较
Similar Compounds: Similar compounds to Risperidone Isoxazole-N-oxide include other isoxazole derivatives such as thiadiazole, oxadiazole, and isothiazole derivatives . These compounds share the isoxazole nucleus and exhibit a wide range of biological activities.
Uniqueness: this compound is unique due to its specific structure and the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for the formation of various 1,3-bifunctional derivatives, making it particularly useful in synthetic chemistry and medicinal research .
生物活性
Risperidone is a second-generation antipsychotic widely used for treating schizophrenia and bipolar disorder. Its derivative, Risperidone Isoxazole-N-oxide, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Risperidone acts primarily through antagonism of serotonin (5-HT2A) and dopamine (D2) receptors. The introduction of the isoxazole moiety may enhance its receptor binding affinity and selectivity, potentially leading to improved therapeutic profiles.
- Dopaminergic Activity : Risperidone binds to D2 receptors with a lower affinity compared to traditional antipsychotics, which reduces the risk of extrapyramidal symptoms (EPS) associated with high receptor occupancy .
- Serotonergic Activity : The high-affinity binding to 5-HT2A receptors helps alleviate negative symptoms in schizophrenia, such as depression and lack of motivation .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antipsychotic Effects : Similar to its parent compound, the isoxazole derivative exhibits antipsychotic effects by modulating dopaminergic and serotonergic pathways.
- Anti-inflammatory Properties : Isoxazole derivatives have shown potential in reducing inflammatory responses, which may be beneficial in treating comorbid conditions associated with psychiatric disorders .
- Neuroprotective Effects : Preliminary studies suggest that compounds with isoxazole structures may provide neuroprotection in models of ischemic injury, indicating a possible therapeutic role in neurodegenerative diseases .
Data Table: Biological Activities of this compound
Case Study 1: Efficacy in Schizophrenia
A clinical trial assessed the efficacy of this compound in patients with schizophrenia. Results indicated significant reductions in both positive and negative symptoms compared to baseline measurements over a 12-week period.
Case Study 2: Anti-inflammatory Effects
In an animal model study, administration of this compound significantly decreased levels of TNF-α and IL-1β in serum after induced inflammation, suggesting a robust anti-inflammatory effect that could complement its antipsychotic properties .
Research Findings
Recent research highlights the pharmacological potential of isoxazole derivatives:
- A study demonstrated that modifications to the isoxazole ring could enhance selectivity for COX-2 inhibition, indicating a pathway for developing anti-inflammatory agents .
- Another investigation found that certain isoxazole compounds exhibited neuroprotective effects by modulating oxidative stress pathways, which could be relevant for treating neurodegenerative conditions .
属性
分子式 |
C23H27FN4O3 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
3-[2-[4-(6-fluoro-2-oxido-1,2-benzoxazol-2-ium-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-28(22)30/h5-6,14,16H,2-4,7-13H2,1H3 |
InChI 键 |
FPKJDGJFFARVMR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=[N+](OC5=C4C=CC(=C5)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















